(S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
CAS No.: 1401667-95-5 Molecular Formula: C₁₇H₃₃N₃O₃ Molecular Weight: 327.44 g/mol This compound is a piperidine derivative featuring an (S)-configured 2-amino-3-methyl-butyryl group linked via an ethyl-amino spacer to the piperidine ring. The tert-butyl ester at the 1-position enhances steric protection, improving stability during synthetic processes . It is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors or peptidomimetics, due to its chiral centers and modular reactivity .
Properties
IUPAC Name |
tert-butyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-7-20(15(21)14(18)12(2)3)13-9-8-10-19(11-13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTYEPSIYOIOMY-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1354026-04-2, is a compound with potential therapeutic applications. Its structure includes a piperidine ring, an amino acid moiety, and a tert-butyl ester group, which may influence its biological activity. This article reviews the biological activity of this compound based on existing research findings, case studies, and relevant data.
- Molecular Formula : C17H33N3O3
- Molecular Weight : 327.462 g/mol
- Structural Features : The compound features a piperidine ring that is substituted with an amino acid derivative, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways or signal transduction.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties:
- Study Findings : In vitro assays have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including Jurkat and A-431 cells, suggesting a potential role in cancer therapy .
- IC50 Values : The IC50 values of related compounds have been reported to be lower than those of standard chemotherapeutics like doxorubicin .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Analogous compounds have been studied for their ability to protect neuronal cells from apoptosis and oxidative stress:
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Key Features : The piperidine ring and the attached amino acid are essential for its interaction with biological targets.
- Substituents : Variations in substituents on the piperidine ring can significantly alter its potency and selectivity towards specific receptors or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications in:
- Amino acid side chains (e.g., propionyl vs. 3-methyl-butyryl).
- Substituent groups (e.g., methyl vs. ethyl-amino).
- Stereochemistry (R vs. S configurations).
- Additional functional groups (e.g., cyclopropyl or methanesulfonyl).
Comparative Analysis
Table 1: Structural and Physicochemical Properties
Discussion of Key Differences
Steric and Electronic Effects: The tert-butyl group in the target compound enhances stability but reduces solubility compared to analogs with smaller esters (e.g., methyl) . The ethyl-amino spacer balances flexibility and rigidity, whereas methyl-amino analogs (e.g., 1354026-05-3) may restrict conformational diversity .
Stereochemical Impact: The (S)-configuration in both the piperidine and amino acid moieties is critical for binding affinity in protease inhibitors, whereas (R)-configured analogs (e.g., 1401664-66-1) show reduced activity .
Synthetic Utility :
- Compounds like the carbamic acid ester (1401664-76-3) were discontinued due to instability, highlighting the importance of the tert-butyl ester’s protective role in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
